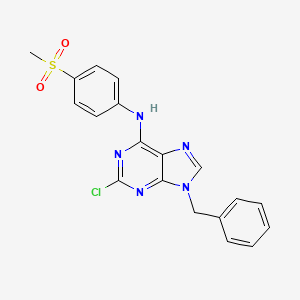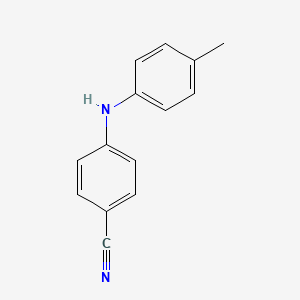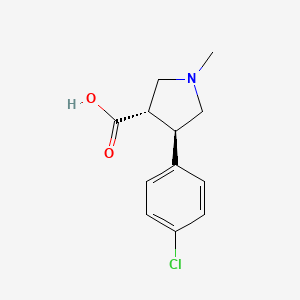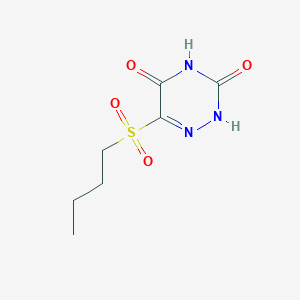![molecular formula C33H46S2 B12938662 2-Nonadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12938662.png)
2-Nonadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nonadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is an organic compound that belongs to the class of benzo[b]thieno[2,3-d]thiophene derivatives. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications, particularly in the field of organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene typically involves a multi-step process. . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Nonadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Halogenation and other substitution reactions can be carried out using reagents like bromine (Br2) or iodine (I2).
Common Reagents and Conditions
The reactions typically occur under controlled temperatures and pressures, with the use of appropriate solvents to dissolve the reactants and facilitate the reaction. For example, oxidation reactions may be conducted in an aqueous or organic solvent medium, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-Nonadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique electronic properties make it useful in the development of biosensors and other diagnostic tools.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in therapeutic agents.
Industry: It is widely used in the manufacture of organic semiconductors for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs)
Mécanisme D'action
The mechanism by which 2-Nonadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene exerts its effects is primarily related to its electronic structure. The compound interacts with molecular targets through π-π stacking interactions and other non-covalent interactions, influencing the electronic properties of the materials it is incorporated into . These interactions can modulate the conductivity, charge mobility, and overall performance of organic electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene
- 2-(Benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene
- Benzo[4,5]selenopheno[3,2-b]thiophene derivatives
Uniqueness
2-Nonadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene stands out due to its long nonadecyl chain, which enhances its solubility in organic solvents and improves the processability of the compound in various applications. This unique feature makes it particularly suitable for use in solution-processable organic semiconductors, offering advantages in terms of flexibility and ease of fabrication .
Propriétés
Formule moléculaire |
C33H46S2 |
|---|---|
Poids moléculaire |
506.9 g/mol |
Nom IUPAC |
2-nonadecyl-[1]benzothiolo[3,2-b][1]benzothiole |
InChI |
InChI=1S/C33H46S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27-24-25-29-31(26-27)35-32-28-22-19-20-23-30(28)34-33(29)32/h19-20,22-26H,2-18,21H2,1H3 |
Clé InChI |
ZQUSTFNOBLPILZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


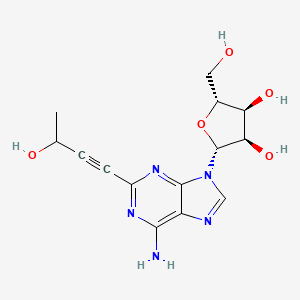
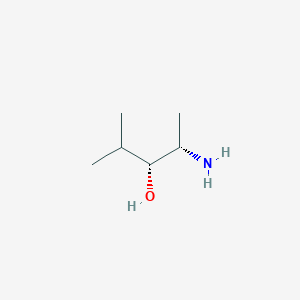
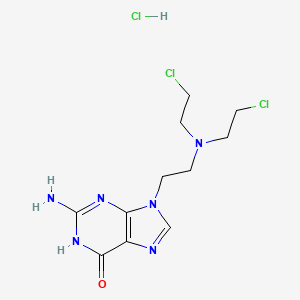
![Ethyl 4-cyclopropyl-2-(2-{2-[(propan-2-yl)sulfanyl]-1H-benzimidazol-1-yl}acetamido)thiophene-3-carboxylate](/img/structure/B12938610.png)
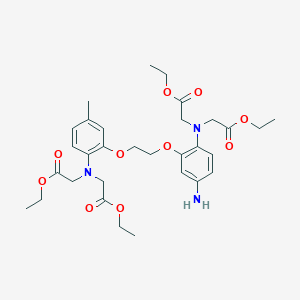
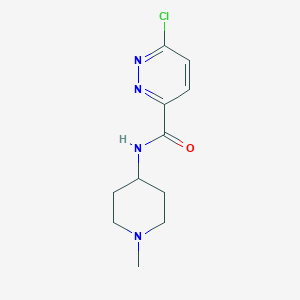
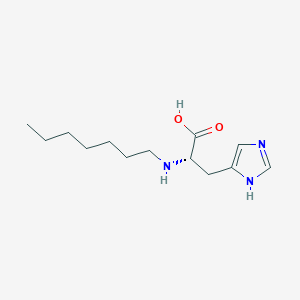
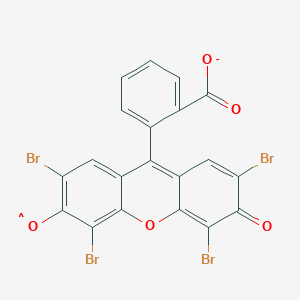
![5-(Dimethoxymethyl)-5-[2-(4-methoxyphenyl)ethyl]imidazolidine-2,4-dione](/img/structure/B12938647.png)
